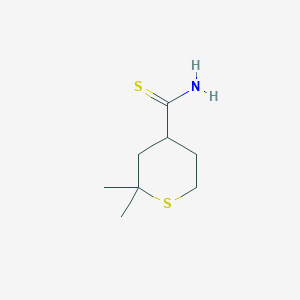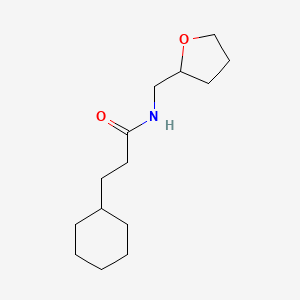
N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide, also known as APT or amantadine, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound has a unique chemical structure that makes it an attractive candidate for research in the areas of drug discovery, neurology, and virology.
Wissenschaftliche Forschungsanwendungen
N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been extensively studied for its potential applications in various scientific fields. In the field of drug discovery, this compound has been investigated as a potential antiviral agent for the treatment of influenza A and B viruses. This compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders. In addition, this compound has been investigated for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Wirkmechanismus
The mechanism of action of N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is not fully understood, but it is believed to involve the inhibition of the M2 protein of the influenza virus. This protein plays a critical role in the replication of the virus, and its inhibition can prevent the spread of the infection. This compound has also been shown to have an effect on the dopamine system in the brain, which may explain its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the replication of influenza A and B viruses. This compound has also been shown to have an effect on the dopamine system in the brain, which may explain its potential use in the treatment of Parkinson's disease. In addition, this compound has been shown to have an effect on the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has a number of advantages for lab experiments. It is a well-characterized compound that is readily available from commercial sources. It is also relatively inexpensive, making it an attractive option for researchers on a tight budget. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, this compound has been shown to have some toxicity in certain cell types, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide. One area of interest is the development of new antiviral therapies based on the structure of this compound. Researchers are also interested in exploring the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease. In addition, there is ongoing research into the potential use of this compound as an anticancer agent. Finally, researchers are interested in exploring the mechanism of action of this compound in more detail, in order to better understand its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It has a unique chemical structure that makes it an attractive candidate for research in the areas of drug discovery, neurology, and virology. This compound has been shown to have a number of biochemical and physiological effects, and has potential applications in the treatment of influenza, Parkinson's disease, and cancer. While there are some limitations to the use of this compound in lab experiments, its advantages make it an attractive option for researchers. There are also a number of future directions for research on this compound, which will likely lead to new discoveries and potential applications in the future.
Synthesemethoden
N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide can be synthesized using a multi-step process that involves the reaction of adamantyl bromide with 2-cyanopyridine, followed by reduction and hydrolysis. The final product is obtained as a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14-2-1-11(8-17-14)16(20)18-15-12-4-9-3-10(6-12)7-13(15)5-9/h1-2,8-10,12-13,15H,3-7H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCVOTKTWRIDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(4-{5-[(cyclopropylcarbonyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)methyl]benzoate](/img/structure/B4953738.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B4953745.png)
![ethyl 2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4953748.png)
![N-[2-(3-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4953760.png)

![1-(2-{1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4953770.png)
![2-(4-ethyl-1-piperazinyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-indanecarboxamide](/img/structure/B4953772.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4953797.png)
![1-(3-chloro-4-methylphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4953801.png)
![2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4953817.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B4953818.png)
